1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
CAS No.: 1389323-51-6
Cat. No.: VC2722864
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1389323-51-6 |
|---|---|
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 1-(oxetan-3-yl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11) |
| Standard InChI Key | HBZDAQAXRCGWBI-UHFFFAOYSA-N |
| SMILES | C1C(CO1)N2C=C(C=N2)C(=O)O |
| Canonical SMILES | C1C(CO1)N2C=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Basic Properties
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound identified by the CAS number 1389323-51-6. It possesses a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol. The compound features a pyrazole ring connected to an oxetane moiety through a nitrogen atom, with a carboxylic acid group at the 4-position of the pyrazole ring. Its structural characteristics make it particularly interesting for medicinal chemistry applications.
Identifiers and Nomenclature
The compound has several identifiers that are used in chemical databases and literature, as summarized in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 1389323-51-6 |
| IUPAC Name | 1-(3-oxetanyl)-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| InChI | InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11) |
| InChIKey | HBZDAQAXRCGWBI-UHFFFAOYSA-N |
| SMILES | C1C(CO1)N2C=C(C=N2)C(=O)O |
| European Community (EC) Number | 891-022-7 |
Table 1: Chemical identifiers for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
Structural Characteristics
The structure of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid consists of two main components: a pyrazole ring and an oxetane ring. The pyrazole ring contains a carboxylic acid group at the 4-position, while the oxetane ring is connected to the pyrazole through the N1 position. This unique combination creates a molecule with interesting spatial and electronic properties.
Predicted Physical Properties
Based on computational methods, several physical properties have been predicted for this compound, including collision cross-section data for various adducts as shown in Table 2:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 169.06078 | 132.1 |
| [M+Na]+ | 191.04272 | 138.0 |
| [M+NH4]+ | 186.08732 | 134.6 |
| [M+K]+ | 207.01666 | 138.6 |
| [M-H]- | 167.04622 | 130.4 |
| [M+Na-2H]- | 189.02817 | 134.0 |
| [M]+ | 168.05295 | 130.9 |
| [M]- | 168.05405 | 130.9 |
Table 2: Predicted collision cross-section data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
Related Compounds
Several structurally related compounds have been reported in the literature, including derivatives with additional substituents on the pyrazole ring.
Methylated Derivatives
A closely related compound is 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (C8H10N2O3, molecular weight: 182.18 g/mol), which contains an additional methyl group at the 3-position of the pyrazole ring . This modification potentially alters the electronic properties and lipophilicity of the molecule, which could influence its biological activity and physicochemical properties.
Ester Derivatives
The ethyl ester derivative, Ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate (C9H12N2O3, molecular weight: 196.20 g/mol), has also been reported . Ester derivatives often serve as protected forms of carboxylic acids and may exhibit different pharmacokinetic properties compared to the free acid.
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